1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Overview
Description
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for scientific research and industrial processes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the condensation of 3-aminopropylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. The process may also include purification steps to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical studies and as a reagent in biological assays.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: A structurally related compound with similar applications in organic synthesis and biological research.
2,3-Dihydro-1H-1,3-benzodiazol-2-one: A compound with a similar core structure but different functional groups.
Uniqueness:
Functional Groups: The presence of the aminopropyl group in 1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride distinguishes it from similar compounds.
Reactivity: The compound exhibits unique reactivity patterns due to its specific structure, making it suitable for certain applications that other similar compounds may not be ideal for.
Properties
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBSVLTKMBNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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